1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol
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Overview
Description
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol is a chemical compound with the molecular formula C10H14ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol typically involves the reaction of 6-chloropurine with diethylamino-propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethylamino-propan-2-ol, followed by nucleophilic substitution with 6-chloropurine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted purine derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to cytotoxic effects in rapidly dividing cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol.
Diethylamino-propan-2-ol: Another precursor used in the synthesis.
Cladribine: A related purine analog used in the treatment of hematological malignancies.
Uniqueness
This compound is unique due to its specific structure, which combines the purine ring with a diethylamino-propan-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
19271-01-3 |
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Molecular Formula |
C12H19Cl2N5O |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
1-(6-chloropurin-9-yl)-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18ClN5O.ClH/c1-3-17(4-2)5-9(19)6-18-8-16-10-11(13)14-7-15-12(10)18;/h7-9,19H,3-6H2,1-2H3;1H |
InChI Key |
JDVCGSWIOGHLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1C=NC2=C1N=CN=C2Cl)O.Cl |
Origin of Product |
United States |
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